molecular formula C4H10O4S B8745162 4-Hydroxy-2-butanesulfonic acid CAS No. 63467-43-6

4-Hydroxy-2-butanesulfonic acid

Cat. No.: B8745162
CAS No.: 63467-43-6
M. Wt: 154.19 g/mol
InChI Key: LCWMHNKAZGZKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-butanesulfonic acid (CAS 112575-64-3), with the molecular formula C4H10O4S, is a versatile organosulfur compound of significant interest in chemical synthesis and materials research . Its primary research value lies in its role as a direct precursor to 1,4-Butane sultone, a six-membered cyclic ester (δ-sultone) that is a valuable sulfo-alkylating agent . The compound can undergo cyclization to form this sultone under elevated temperature and reduced pressure, a reaction that proceeds with high efficiency when heated with high-boiling, water-immiscible solvents, achieving yields of up to 99% . As a sulfo-alkylating intermediate, this compound is instrumental for introducing the sulfobutyl group (–(CH2)4–SO3–) into various hydrophobic molecules possessing nucleophilic functional groups such as hydroxy or amino groups . This application is critical for enhancing the aqueous solubility of derivatives. A prominent example is the synthesis of Sulfobutyl Ether β-Cyclodextrin (SBECD), where the derivatization dramatically increases the water solubility of β-cyclodextrin from 18.5 g·L⁻¹ to over 900 g·L⁻¹, making it a vital tool for the solubilization and stabilization of poorly water-soluble active pharmaceutical ingredients in drug delivery systems . Further research applications include its use in the synthesis of specialized zwitterionic sulfobetaines, which exhibit surface-active properties and antimicrobial activity, and its role in the development of ionic liquids, where it can form zwitterions for creating effective and recyclable acid catalysts . The compound is offered For Research Use Only and is intended for use by qualified industrial and scientific researchers in laboratory settings.

Properties

CAS No.

63467-43-6

Molecular Formula

C4H10O4S

Molecular Weight

154.19 g/mol

IUPAC Name

4-hydroxybutane-2-sulfonic acid

InChI

InChI=1S/C4H10O4S/c1-4(2-3-5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8)

InChI Key

LCWMHNKAZGZKAQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis begins with 1,2-epoxybutane (also known as butylene oxide), which undergoes nucleophilic attack by bisulfite ions (HSO3\text{HSO}_3^-) in an aqueous medium. The epoxide ring opens at the less substituted carbon due to steric and electronic factors, forming a secondary alcohol and a sulfonate group at the adjacent position. The reaction proceeds as follows:

CH2OCH2CH2CH3+NaHSO3HOCH2CH(SO3Na)CH2CH3\text{CH}2\text{OCH}2\text{CH}2\text{CH}3 + \text{NaHSO}3 \rightarrow \text{HOCH}2\text{CH}(\text{SO}3\text{Na})\text{CH}2\text{CH}_3

Subsequent acidification of the sodium salt yields the free sulfonic acid:

HOCH2CH(SO3Na)CH2CH3+HClHOCH2CH(SO3H)CH2CH3+NaCl\text{HOCH}2\text{CH}(\text{SO}3\text{Na})\text{CH}2\text{CH}3 + \text{HCl} \rightarrow \text{HOCH}2\text{CH}(\text{SO}3\text{H})\text{CH}2\text{CH}3 + \text{NaCl}

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

  • Temperature : 80–90°C to ensure complete ring opening while minimizing side reactions.

  • Solvent : Water, which facilitates the dissolution of sodium bisulfite and stabilizes intermediates.

  • Molar Ratio : A 1:1 molar ratio of epoxide to bisulfite prevents unreacted starting materials.

Table 1: Example Synthesis from US Patent 4,539,408

ComponentQuantityConditionsYield (%)
1,2-Epoxybutane1.0 mol80°C, 4 hours, aqueous NaHSO₃85–90
Sodium Bisulfite1.1 molpH 6–7
Acidification (HCl)1.2 molRoom temperature95

Purification and Characterization

Crude this compound is typically purified via:

  • Distillation : Removes unreacted epoxide and low-boiling-point byproducts.

  • Crystallization : The sodium salt is crystallized from aqueous solution before acidification.

  • Chromatography : High-performance liquid chromatography (HPLC) ensures >99% purity for electrochemical applications.

Key Analytical Data :

  • IR Spectroscopy : Peaks at 1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (-OH stretching).

  • Mass Spectrometry : Molecular ion peak at m/z 154 (C₄H₁₀O₄S).

Industrial and Environmental Considerations

The epoxide-bisulfite method dominates industrial production due to its high atom economy and minimal waste. Byproducts like sodium chloride are non-toxic and easily separated. In contrast, sulfonation routes generate acidic waste streams requiring neutralization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Hydroxy-2-butanesulfonic acid can undergo oxidation reactions to form sulfonic acid derivatives.

    Reduction: It can be reduced to form butanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Butanol derivatives.

    Substitution: Various substituted butanesulfonic acid derivatives.

Scientific Research Applications

Chemistry: 4-Hydroxy-2-butanesulfonic acid is used as a bifunctional electrolyte additive in lithium-ion batteries to enhance their electrochemical performance . It helps in forming stable and uniform films on the electrodes, improving battery life and efficiency.

Biology: In biological research, this compound is used as a reagent for the synthesis of various biologically active molecules. It is also used in the study of enzyme mechanisms and metabolic pathways.

Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, it is used as a chemical intermediate in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-butanesulfonic acid, 4-hydroxy- involves its interaction with various molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, facilitating the formation of stable films on the electrodes. These films enhance the intercalation and deintercalation of lithium ions, improving battery performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 4-Hydroxy-1-butanesulfonic Acid

4-Hydroxy-1-butanesulfonic acid (CAS 26978-64-3) is a positional isomer with the sulfonic acid group at the C1 position instead of C2. While its molecular formula (C₄H₁₀O₄S) and weight (154.18 g/mol) match the target compound, structural differences significantly alter its reactivity and hazards. For example, it is classified as acutely toxic (Category 4, H302) and a respiratory irritant (H335) .

Property 4-Hydroxy-2-butanesulfonic Acid 4-Hydroxy-1-butanesulfonic Acid
Molecular Formula C₄H₁₀O₄S C₄H₁₀O₄S
CAS Number Not explicitly listed 26978-64-3
Key Functional Groups -OH (C4), -SO₃H (C2) -OH (C4), -SO₃H (C1)
CCS ([M+H]⁺) 131.1 Ų Not reported
Hazards Not explicitly listed H302, H315, H319, H335

Cyclic Derivatives: 2,4-Butanesultone

2,4-Butanesultone (CAS 1121-03-5) is the lactone form of this compound. Its cyclic structure (C₄H₈O₃S) reduces polarity compared to the linear acid, making it more lipophilic and reactive in alkylation reactions . The sultone’s molecular weight (136.17 g/mol ) is lower due to the loss of water during cyclization .

Property This compound 2,4-Butanesultone
Molecular Formula C₄H₁₀O₄S C₄H₈O₃S
CAS Number Not explicitly listed 1121-03-5
Molecular Weight 154.18 g/mol 136.17 g/mol
Structure Linear aliphatic Cyclic lactone
Applications Mass spectrometry Organic synthesis intermediate

Aromatic Sulfonic Acids: 4-Hydroxybenzenesulfonic Acid

4-Hydroxybenzenesulfonic acid (CAS 98-67-9) shares functional groups (-OH and -SO₃H) but differs in being aromatic. Its benzene ring enhances acidity (pKa ~1.5 for -SO₃H) compared to aliphatic sulfonic acids . The compound is used in dye synthesis and as a corrosion inhibitor.

Property This compound 4-Hydroxybenzenesulfonic Acid
Molecular Formula C₄H₁₀O₄S C₆H₆O₄S
CAS Number Not explicitly listed 98-67-9
Structure Aliphatic Aromatic
Acidity Moderate (aliphatic -SO₃H) Strong (aromatic -SO₃H)
Applications Analytical chemistry Dyes, corrosion inhibitors

Disulfonic Acids: 4-Hydroxy-1,3-benzenedisulfonic Acid

4-Hydroxy-1,3-benzenedisulfonic acid (CAS 96-77-5) contains two sulfonic acid groups on a benzene ring, increasing its water solubility and acidity. It is used in electroplating and as a surfactant .

Property This compound 4-Hydroxy-1,3-benzenedisulfonic Acid
Molecular Formula C₄H₁₀O₄S C₆H₆O₇S₂
CAS Number Not explicitly listed 96-77-5
Functional Groups 1 -OH, 1 -SO₃H 1 -OH, 2 -SO₃H
Applications Analytical chemistry Surfactants, electroplating

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 4-Hydroxy-2-butanesulfonic acid (2,4-Butanesultone) with high purity?

  • Methodological Answer : The synthesis typically involves cyclization of this compound under controlled acidic conditions. Key parameters include temperature (60–80°C), reaction time (6–12 hours), and catalysts like sulfuric acid. Purification via recrystallization or column chromatography ensures >95% purity. NMR and IR spectroscopy validate structural integrity, with characteristic peaks at δ 4.2–4.5 ppm (protons adjacent to sulfonate) and 1150 cm⁻¹ (S=O stretching) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the γ-sultone structure (e.g., δ 3.8–4.6 ppm for methylene protons adjacent to sulfonate).
  • Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 136.17 (C₄H₈O₃S).
  • X-ray Crystallography : Resolves bond angles and cyclic sulfonic ester geometry .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies show degradation accelerates at pH > 8 due to hydrolysis of the sultone ring. At 25°C and pH 7, the compound retains >90% integrity for 48 hours. Storage at 2–8°C in anhydrous conditions minimizes decomposition. HPLC with UV detection (λ = 210 nm) monitors degradation products like 4-hydroxy-2-butanesulfonate .

Q. What protocols optimize the use of this compound as a buffering agent in enzymatic assays?

  • Methodological Answer : Buffer capacity is maximized at pH 3.5–5.5. Prepare 50 mM solutions in deionized water and test compatibility with enzymes (e.g., lysozyme) via activity assays. Compare with traditional buffers (e.g., citrate) to assess interference using kinetic measurements (Vmax/Km ratios) .

Advanced Research Questions

Q. What are the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Hydrolysis of the γ-sultone ring yields this compound and trace sulfonic acid derivatives. Kinetic studies (pH 2–10, 25–37°C) quantify degradation rates via LC-MS. Activation energy (Ea) calculations using the Arrhenius equation reveal pH-dependent mechanisms .

Q. How does this compound interact with protein active sites or lipid bilayers?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding affinities to model proteins (e.g., albumin). Fluorescence quenching assays measure interactions with tryptophan residues. For lipid bilayers, use DSC (differential scanning calorimetry) to assess phase transition perturbations .

Q. What advanced chromatographic methods quantify trace impurities in this compound?

  • Methodological Answer : RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves impurities (e.g., residual sulfonic acid). Validate with LOQ (Limit of Quantitation) ≤ 0.1% via calibration curves (R² > 0.999). Confirm identity using tandem MS/MS .

Q. Can computational models predict the reactivity of this compound in novel synthetic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution at the sulfonate group. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reaction outcomes (e.g., nucleophilic ring-opening by amines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.